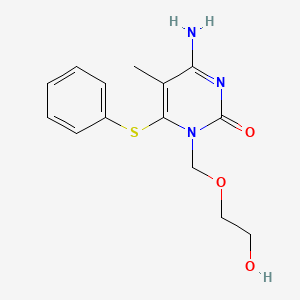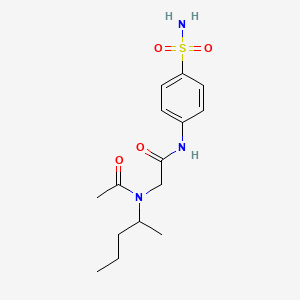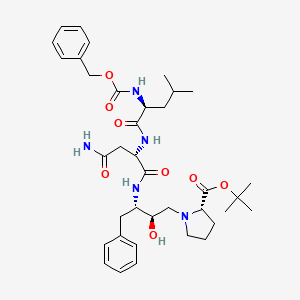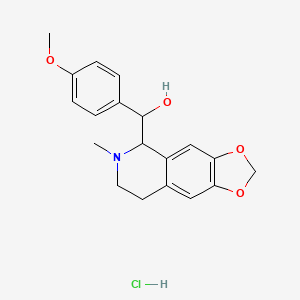
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of functional groups such as amino, hydroxyethoxy, methyl, and phenylthio enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-6-phenylthiopyrimidine-2(1H)-one with 2-chloroethanol under basic conditions to introduce the hydroxyethoxy group . The methyl group can be introduced through alkylation reactions using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification stages .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted pyrimidinones .
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The pathways involved often include inhibition of DNA synthesis, disruption of cellular signaling, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazines: Known for their anticancer and antiviral activities.
2-Imino-coumarins: Studied for their cytotoxic properties.
1,3,5-Triazines: Used in the production of herbicides and pharmaceuticals.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for research and development .
Properties
CAS No. |
125057-05-8 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
4-amino-1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidin-2-one |
InChI |
InChI=1S/C14H17N3O3S/c1-10-12(15)16-14(19)17(9-20-8-7-18)13(10)21-11-5-3-2-4-6-11/h2-6,18H,7-9H2,1H3,(H2,15,16,19) |
InChI Key |
FNJBWJNDYREPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)N=C1N)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)

![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)




